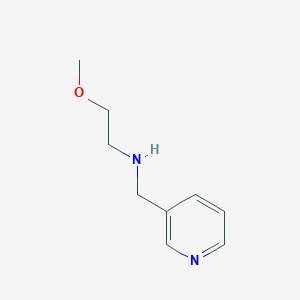

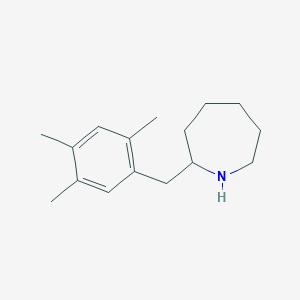

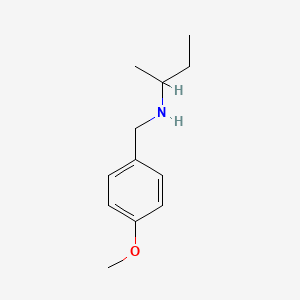

6-cyclopropyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 6-cyclopropyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a derivative of the 1,3,5-triazine family, which is known for its wide range of applications in medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,3,5-triazine derivatives is well-represented, indicating the importance of this scaffold in chemical synthesis and pharmaceutical design.

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives can be achieved through various methods. For instance, the synthesis of 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine was accomplished from cyanuric chloride and diethanolamine in a mixed medium of acetone and water, with specific reaction conditions optimized for yield and purity . Similarly, iodine-mediated heterocyclization has been employed to synthesize 6-alkylthio-1,3,5-triazine-2,4-diamines from N-alkylpyridinium salts and NH4SCN, demonstrating the versatility of synthetic approaches for triazine derivatives .

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by a six-membered ring containing three nitrogen atoms at the 1,3, and 5 positions. The substitution pattern on the triazine ring can significantly influence the compound's properties and reactivity. For example, the presence of aryl groups, as seen in the 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, can confer specific biological activities, as well as affect the overall stability and electronic distribution of the molecule .

Chemical Reactions Analysis

1,3,5-Triazine derivatives are known to undergo various chemical reactions, including cycloadditions and substitutions. The regioselective cycloaddition reactions of 2,4,6-triazido-3,5-dichloropyridine, for instance, demonstrate the reactivity of azido groups at different positions on the triazine ring, leading to the selective formation of cycloadducts . These reactions are crucial for the functionalization of the triazine core and the development of compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazine derivatives are influenced by their molecular structure and substituents. These properties include solubility, melting point, and stability, which are essential for the practical application of these compounds. The biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines revealed low nanomolar in vitro antiplasmodial activity and low toxicity to mammalian cells, indicating the potential of these compounds as therapeutic agents . The analysis of these properties is critical for understanding the behavior of triazine derivatives in various environments and for their application in drug design and other fields.

Wissenschaftliche Forschungsanwendungen

Herbicide Metabolism in Rice

A study by Mayer, Kriemler, and Laanio (1981) examined the metabolism of a similar compound, N-(1',2'-Dimethylpropyl)-N'-ethyl-6-methylthio-1,3,5-triazine-2,4-diamine, in rice. This research tracked the degradation products of the compound in greenhouse-grown rice, identifying several transformation products, which is relevant for understanding the environmental fate of related triazine compounds (Mayer, Kriemler, & Laanio, 1981).

Nonlinear Optical Polyimides

Sui et al. (1999) explored the use of chromophore-containing diamines, including triazine derivatives, in creating side-chain second-order nonlinear optical polyimides. These materials exhibited high thermal stability and could be potential candidates for optoelectronic applications (Sui et al., 1999).

Anticancer Agents

Xiong et al. (2016) studied cyclometalated iridium(III) complexes that included a triazine derivative as a ligand. These complexes showed promise as mitochondria-targeted anticancer agents, offering a new avenue for cancer therapy (Xiong et al., 2016).

Herbicide Dissipation in Soil

Baer and Calvet (1999) investigated the dissipation kinetics of several soil-applied herbicides, including triazine derivatives. This research provides insights into the environmental behavior and degradation of triazine-based herbicides in different soil conditions (Baer & Calvet, 1999).

Gemini Surfactants

Singh et al. (2016) synthesized novel triazine Schiff base-based cationic gemini surfactants. These compounds showed potential as antiwear, antifriction, and anticorrosive additives in lubricants, indicating the utility of triazine derivatives in industrial applications (Singh et al., 2016).

Energetic Polymer Monomers

Shastin et al. (2021) developed methods for synthesizing novel azidopropargylamino-substituted 1,3,5-triazines, which could be used as monomers for producing energetic polymers. This highlights the potential of triazine derivatives in the field of advanced materials (Shastin et al., 2021).

Sulfur Source for Bacteria

Cook and Hütter (1982) identified bacteria that could use s-triazine herbicides, including triazine derivatives, as a sole source of sulfur. This finding is significant for bioremediation and understanding the ecological impact of triazine compounds (Cook & Hütter, 1982).

Eigenschaften

IUPAC Name |

6-cyclopropyl-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c1-13(2)8-11-6(5-3-4-5)10-7(9)12-8/h5H,3-4H2,1-2H3,(H2,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPXQYOZUGOKSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407797 |

Source

|

| Record name | 6-cyclopropyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-cyclopropyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |

CAS RN |

634165-96-1 |

Source

|

| Record name | 6-cyclopropyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)

![2-[(2-Methylbenzyl)amino]-1-butanol](/img/structure/B1275270.png)